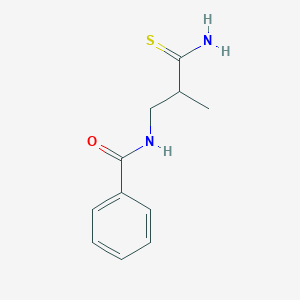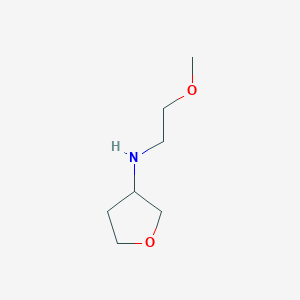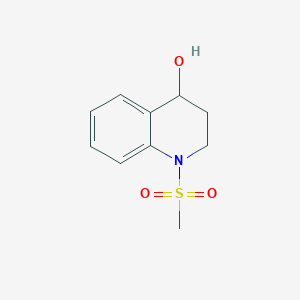
1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol” is a chemical compound with the molecular formula C10H13NO3S . It has a molecular weight of 227.28 . The IUPAC name for this compound is 1-(methylsulfonyl)-1,2,3,4-tetrahydro-4-quinolinol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Enzyme Interaction Studies
- Methanesulfonyl fluoride, a related compound, has been found to interact with acetylcholinesterase, an enzyme critical in nerve function. This interaction involves sulfonylation of the enzyme, which is essential in understanding enzyme inhibition mechanisms (Kitz & Wilson, 1963).
Synthesis of Biologically Active Compounds
- Tetrahydroquinolines, which include structures related to 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol, are significant in synthesizing various biologically active alkaloids. These compounds have applications in medicinal chemistry, particularly in developing treatments for diseases like tuberculosis and malaria (Ryu, 2006).
Development of Molecular Probes
- Derivatives of 1,2,3, 4-tetrahydroisoquinolines, similar in structure to this compound, have been developed as molecular probes. These are used in studying alpha2-adrenergic receptors, which are significant in understanding various neurological and cardiovascular conditions (Heinonen et al., 1998).
Chemical Synthesis and Molecular Structure Studies
- The compound has been involved in chemical synthesis processes and molecular structure studies. For instance, it has been used in the synthesis of optically active N-C axially chiral tetrahydroquinoline, which has implications in developing molecular rotors and understanding molecular dynamics (Suzuki et al., 2015).
Mechanism of Action
properties
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHBTBLETZBTJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

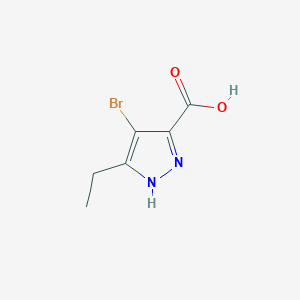


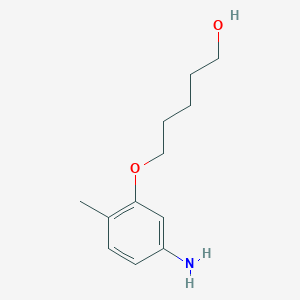
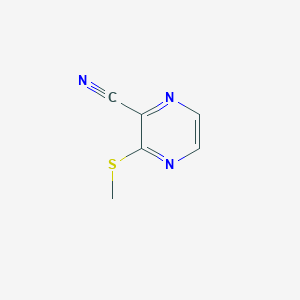
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
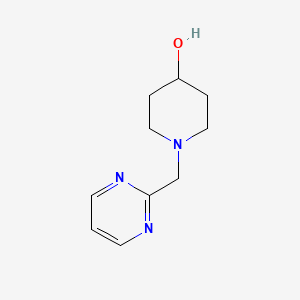
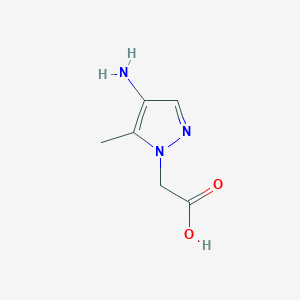
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)

